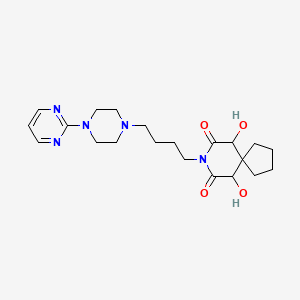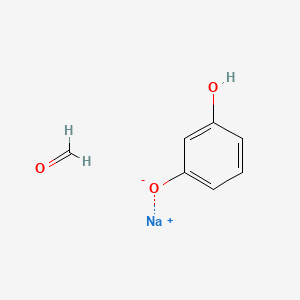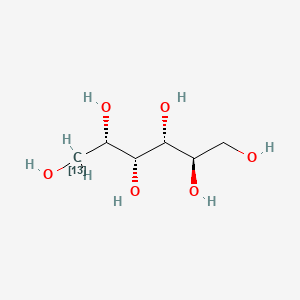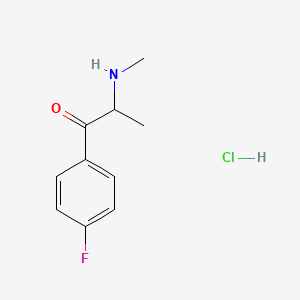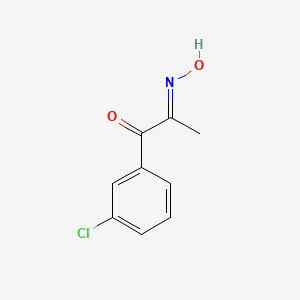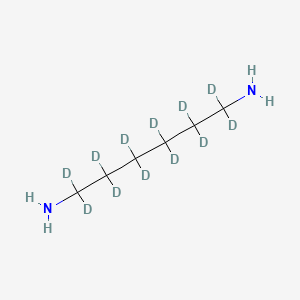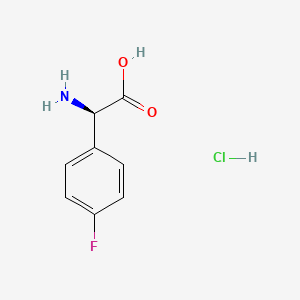
Vanillic Acid-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillic Acid-13C6 is a flavoring agent and an intermediate product in the two-step bioconversion of ferulic acid to vanillin . It is a part of the Dihydroxyphenylacetic Acid and Vanillic Acid product families . It is used for research purposes, particularly in the field of neurology .
Synthesis Analysis
Vanillic Acid-13C6 can be synthesized from various substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . A series of vanillic acid derivatives have been synthesized and tested to exhibit promising amylolytic enzymes inhibition .Molecular Structure Analysis
The molecular formula of Vanillic Acid-13C6 is HO*C6H3(OCH3)COOH . The molecular weight is 174.10 .Chemical Reactions Analysis
Vanillic acid is a dihydroxybenzoic acid derivative used as a flavoring agent. It is an oxidized form of vanillin . It is also an intermediate in the production of vanillin from ferulic acid .Physical And Chemical Properties Analysis
Vanillic Acid-13C6 has a molecular weight of 174.10 . It is a neat individual concentration . It is used for clinical MS, metabolism, and metabolomics .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of Vanillic Acid-13C6 research could focus on the oxidative conversion of lignin . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis . Moreover, the multifaceted applications of vanillin within the food industry could be explored .
Propriétés
Numéro CAS |
201612-56-8 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
174.102 |
Nom IUPAC |
4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
WKOLLVMJNQIZCI-WBJZHHNVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
Synonymes |
4-Hydroxy-3-methoxybenzoic Acid-13C6; 2-Methoxy-4-carboxyphenol-13C6; 3-Methoxy-4-hydroxybenzoic Acid-13C6; NSC 3987-13C6; NSC 674322-13C6; VA-13C6; m-Methoxy-p-hydroxybenzoic Acid-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



